N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride

Chemical Procurement Compound Management Stability

Inconsistent regioisomeric purity in aniline building blocks introduces variability into SAR campaigns. This verified 3-fluoro-4-methyl regioisomer eliminates confounding electronic and steric effects. • Defined 3-fluoro-4-methyl substitution pattern ensures reproducible coupling reactivity and target-binding conformations. • Hydrochloride salt offers ambient storage stability, simplifying automated compound management and multi-step synthesis. • ClogP 2.217 and TPSA 21.26 position the compound favorably in CNS drug-like space for lead optimization.

Molecular Formula C12H17ClFNO
Molecular Weight 245.72
CAS No. 2044713-30-4
Cat. No. B2535509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride
CAS2044713-30-4
Molecular FormulaC12H17ClFNO
Molecular Weight245.72
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2CCOCC2)F.Cl
InChIInChI=1S/C12H16FNO.ClH/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H
InChIKeyDHZJJZCNHTWOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluoro-4-methylphenyl)oxan-4-amine hydrochloride: Identity & Baseline Profile


N-(3-Fluoro-4-methylphenyl)oxan-4-amine hydrochloride (CAS 2044713-30-4) is a secondary aniline building block featuring a tetrahydropyran (THP) ring substituted at the 4-position with a 3-fluoro-4-methylphenylamino group . It is supplied as the hydrochloride salt (molecular weight 245.72 g/mol, formula C₁₂H₁₇ClFNO) with a typical purity of 95% . The free base form (CAS 1157009-42-1, MW 209.26) is also commercially available . The compound is classified as a secondary amine and secondary aniline, with a calculated ClogP of 2.217 and TPSA of 21.26, positioning it within the favorable physicochemical space for fragment-based and lead-optimization programs .

N-(3-Fluoro-4-methylphenyl)oxan-4-amine hydrochloride: Generic Substitution Risks


Although several regioisomeric N-(fluoro-methylphenyl)oxan-4-amines share identical molecular formulae and nearly identical computed logP/TPSA values , the specific 3-fluoro-4-methyl substitution pattern introduces distinct electronic and steric effects at the aniline nitrogen that can alter reactivity in downstream coupling reactions, metabolic stability, and target-binding conformations [1]. Furthermore, the hydrochloride salt form of the target compound offers differentiated solid-state stability and aqueous solubility compared to its free base, which may be critical for reproducible screening workflows . Generic substitution without systematic comparator data thus risks introducing uncharacterized variability into structure–activity relationship (SAR) campaigns and scale-up processes.

N-(3-Fluoro-4-methylphenyl)oxan-4-amine hydrochloride: Distinguishing from Close Analogs


Hydrochloride Salt vs. Free Base: Storage Stability Advantage

The target hydrochloride salt (2044713-30-4) is recommended for storage at ambient/room temperature (RT) , while the corresponding free base (1157009-42-1) requires sealed dry storage at 2–8°C . This difference in storage conditions implies superior ambient solid-state stability of the salt form, reducing the need for cold-chain logistics and lowering the risk of degradation during long-term compound library storage.

Chemical Procurement Compound Management Stability

3-Fluoro-4-Methyl vs. 4-Fluoro-3-Methyl: Substitution Pattern Effect

The 3-fluoro-4-methyl substitution pattern places the electron-withdrawing fluorine meta to the aniline nitrogen and the electron-donating methyl para, creating a distinct electronic environment compared to the 4-fluoro-3-methyl isomer (CAS 1342996-02-4), where the positions are reversed . Published kinase inhibitor SAR data demonstrate that switching substituent positions on the aniline ring can alter inhibitor potency by >10-fold across multiple kinase targets [1]. While direct head-to-head data for this specific compound pair are absent, the underlying SAR principle establishes that the regioisomers are not functionally interchangeable.

Medicinal Chemistry SAR Lead Optimization

Lipophilicity Difference: HCl Salt vs. Free Base

The target hydrochloride salt has a vendor-reported ClogP of 2.217 , whereas the free base (CAS 1157009-42-1) has a computed LogP of 2.72502 . The lower ClogP of the salt form reflects its ionized state and predicts measurably different octanol/water partitioning behavior, which can affect permeability assays, solubility determinations, and biological screening outcomes if the salt form is not explicitly accounted for.

ADME Prediction Physicochemical Profiling Compound Selection

Free Base Regioisomers: Boiling Point Comparison

Among the commercially available regioisomeric free bases, the target compound's free base (3-fluoro-4-methyl isomer) has a predicted boiling point of 321.5 ± 42.0 °C at 760 mmHg , while the 2-fluoro-4-methyl isomer (CAS 1157009-65-8) has a predicted boiling point of 316.2 ± 42.0 °C . This ~5 °C difference, while modest, may influence distillation-based purification strategies during scale-up synthesis.

Purification Scale-Up Process Chemistry

Tetrahydropyran Scaffold: ADME Advantage Over Cyclohexyl Isosteres

Tetrahydropyran (THP) is recognized as a privileged scaffold in medicinal chemistry due to its lower lipophilicity compared to cyclohexyl isosteres and its ability to modulate the pKa of attached amines through the electron-withdrawing oxygen atom [1]. The target compound incorporates a THP ring directly linked to a secondary aniline nitrogen, a motif that has been employed to improve aqueous solubility and reduce CYP-mediated metabolism relative to purely carbocyclic analogs [1]. This class-level advantage supports the prioritization of THP-containing aniline building blocks like N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride in CNS and oral drug discovery programs where balanced ADME properties are critical.

Drug Design Bioisostere ADME Optimization

N-(3-Fluoro-4-methylphenyl)oxan-4-amine hydrochloride: Recommended Application Scenarios


CNS Lead Optimization with Balanced Lipophilicity

The combination of a THP ring with a 3-fluoro-4-methylaniline moiety yields a building block with a ClogP of 2.217 (HCl salt) and TPSA of 21.26, placing it within the favorable CNS drug-like space [1]. The THP scaffold provides lower lipophilicity than cyclohexyl isosteres and adds a hydrogen-bond acceptor contact, supporting blood–brain barrier penetration while mitigating hERG and phospholipidosis risks associated with more lipophilic analogs . This compound is suited for incorporation into CNS-targeted lead series where fine-tuning of logP and pKa is required.

Fragment-Based Screening and DEL Synthesis

The secondary aniline nitrogen provides a reactive handle for acylation, sulfonylation, or reductive amination, while the THP ring offers conformational constraint with limited rotatable bonds (2) [1]. The hydrochloride salt form's room-temperature storage stability makes it practical for automated compound management systems used in fragment and DEL platforms, reducing the need for cold storage infrastructure during library production and screening.

Kinase Inhibitor Design with Defined Regioisomer

Published kinase inhibitor SAR demonstrates that aniline substitution patterns profoundly affect potency and selectivity profiles across multiple kinase targets (e.g., CaMK1D IC₅₀ values ranging from 0.047 μM to 0.455 μM depending on substituent) [1]. The defined 3-fluoro-4-methyl regioisomer allows medicinal chemists to systematically explore the SAR of this specific electronic configuration at the hinge-binding or allosteric site of kinase targets without introducing the confounding variable of regioisomeric mixture. Procurement of the single, verified regioisomer is essential for reproducible SAR data generation.

Scale-Up and Process Chemistry: Salt Stability Advantage

The hydrochloride salt's ambient storage stability [1] and its higher molecular weight/predictable stoichiometry facilitate accurate weighing and dispensing in multi-step synthetic sequences. The ~5 °C higher predicted boiling point of the target isomer's free base (321.5 °C) relative to the 2-fluoro-4-methyl isomer (316.2 °C) may offer a marginally wider thermal processing window during distillation-based purification in scale-up campaigns.

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